molecular formula C19H21NO2 B1420068 Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 1105193-22-3

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B1420068
CAS No.: 1105193-22-3
M. Wt: 295.4 g/mol
InChI Key: CRNMYCZNRJXTSF-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate access. This inhibition can lead to changes in gene expression and subsequent cellular responses. Furthermore, it can also activate certain enzymes, leading to enhanced catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, it can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the reaction of quinoline derivatives with benzyl halides and ethyl esters under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields the corresponding tricyclic indole, which can be further modified to obtain the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 1105193-22-3

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly.
  • Cell Signaling Modulation : It has been shown to influence key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. This modulation can lead to alterations in gene expression related to apoptosis and cell cycle regulation.
  • Transport and Distribution : The compound's distribution within cells is mediated by specific transporters that determine its localization and accumulation in different cellular compartments. This aspect is critical for its efficacy as a therapeutic agent.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent .

Anticancer Properties

Research indicates that this compound possesses anticancer activity. It has been observed to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death. Its ability to inhibit tumor growth in animal models further supports its potential as a cancer therapeutic .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study (2022) The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Anticancer Study (2023) In vitro tests revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
Neuroprotection Study (2024) Demonstrated protective effects against hydrogen peroxide-induced cell death in SH-SY5Y neuroblastoma cells, suggesting potential for treating oxidative stress-related disorders .

Properties

IUPAC Name

ethyl 3-benzyl-2,4-dihydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-18(21)19(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)20-14-19/h3-11,20H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMYCZNRJXTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2NC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
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Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

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